molecular formula C7H4F3NO B1333449 2,4,6-Trifluorobenzamide CAS No. 82019-50-9

2,4,6-Trifluorobenzamide

Cat. No. B1333449
CAS RN: 82019-50-9
M. Wt: 175.11 g/mol
InChI Key: HZPJPMSPYIODNA-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzamide is a chemical compound with the molecular formula C7H4F3NO and a molecular weight of 175.11 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 2,4,6-Trifluorobenzamide is 1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) . This indicates that the molecule consists of a benzene ring with three fluorine atoms and an amide group attached to it.

Scientific Research Applications

Crystal and Molecule Structure Analysis

The crystal and molecular structures of derivatives of 2,4,6-trifluorobenzamide, such as 2,4,6-trinitrobenzamide, have been extensively studied. These studies provide insights into the molecular conformations and interactions in these compounds, which can be critical for understanding their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Rheingold, Baldacchini, & Grote, 1989).

Synthesis and Process Optimization

Research has been conducted on the synthesis of similar compounds, such as 2,6-difluorobenzamide, highlighting efficient production methods with high yields and environmental considerations. Such studies are significant in the context of industrial production and environmental sustainability (Li Xiu-lian, 2009).

Biological and Pharmaceutical Properties

Derivatives of 2,4,6-trifluorobenzamide, such as 2,4,6-triarylpyridines, have been found to possess a broad spectrum of biological and pharmaceutical properties. These include uses as anticonvulsants, anesthetics, antimalarials, vasodilators, and anti-epileptics. They also find applications in agrochemicals as pesticidal, fungicidal, and herbicidal agents (Maleki, 2015).

Catalysis and Chemical Reactions

The fluorinated benzamides are utilized in various catalytic processes. For instance, iron-catalyzed, fluoroamide-directed C-H fluorination studies indicate that compounds like N-fluoro-2-methylbenzamides can undergo fluorine transfer, demonstrating broad substrate scope and functional group tolerance. Such reactions are pivotal in the field of synthetic chemistry (Groendyke, AbuSalim, & Cook, 2016).

Microreactor Utilization

Studies have explored the synthesis of derivatives like 2,4,5-trifluorobromobenzene using microreactors. The continuous microflow process in synthesizing these compounds demonstrates the potential for efficient, scalable, and environmentally friendly chemical production (Deng, Lei, Shen, Chen, & Zhang, 2017).

Safety And Hazards

The safety information available indicates that 2,4,6-Trifluorobenzamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,4,6-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPJPMSPYIODNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380312
Record name 2,4,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzamide

CAS RN

82019-50-9
Record name 2,4,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Ting, J Lo, MJ Adam, TJ Ruth, DM Perrin - Journal of Fluorine Chemistry, 2008 - Elsevier
The aqueous stability of aryltrifluoroborates is of importance to their use in transition metal mediated coupling reactions as well as their potential use in [ 18 F]-labeled aryltrifluoroborate …
Number of citations: 50 www.sciencedirect.com
IV Hartung, M Hitchcock, F Pühler, R Neuhaus… - Bioorganic & medicinal …, 2013 - Elsevier
Using PD325901 as a starting point for identifying novel allosteric MEK inhibitors with high cell potency and long-lasting target inhibition in vivo, truncation of its hydroxamic ester …
Number of citations: 18 www.sciencedirect.com
C Jin, C Yi, W Zhong, Y Xue, K Chen, K Deng… - European Journal of …, 2021 - Elsevier
Migraine is a common neurovascular disease which has been classified as the sixth most disabling disorder. Current migraine therapy was triptans, however, riptans can cause …
Number of citations: 4 www.sciencedirect.com
SS Darwish, M Abdel-Halim, M Salah, AH Abadi… - European Journal of …, 2018 - Elsevier
The protein kinase Dyrk1A modulates several processes relevant to the development or progression of Alzheimer's disease (AD), eg through phosphorylation of tau protein, amyloid …
Number of citations: 19 www.sciencedirect.com
IV Hartung, S Hammer, M Hitchcock, R Neuhaus… - Bioorganic & Medicinal …, 2016 - Elsevier
Recently, we had identified an unexplored pocket adjacent to the known binding site of allosteric MEK inhibitors which allowed us to design highly potent and in vivo efficacious novel …
Number of citations: 5 www.sciencedirect.com
H Li, JW Sheeran, D Kouvchinov… - The Journal of …, 2021 - ACS Publications
The ketone intermediate LSN647712 is a key synthetic intermediate for the drug substance lasmiditan manufacturing process. A three-step connected continuous flow process utilizing …
Number of citations: 1 pubs.acs.org
S Jin, X Sun, D Liu, H Xie, Y Rao - Chemical Papers, 2019 - Springer
The discovery and development of a novel HER-2 tyrosine kinase inhibitor for the treatment of HER2-positive breast cancer are presented in this article. EGFR family has been …
Number of citations: 5 link.springer.com
NG Rappaport, JL Robertson - Zeitschrift für Angewandte …, 1981 - Wiley Online Library
Five insect molt inhibitors (MI's) were mixed with artificial diet and fed to 3rd and 6th stage western spruce budworm (Choristoneura occidentalis) larvae and 2nd stage Douglas‐fir …
Number of citations: 6 onlinelibrary.wiley.com
NG RAPPAPor, JL RoERTsoN - Z. ang. Ent, 1981 - fs.usda.gov
Number of citations: 0 www.fs.usda.gov
PO Johansson, Y Chen, AK Belfrage… - Journal of medicinal …, 2004 - ACS Publications
Picomolar to low nanomolar inhibitors of the two aspartic proteases plasmepsin (Plm) I and II, from the malaria parasite Plasmodium falciparum, have been identified from sets of …
Number of citations: 64 pubs.acs.org

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